molecular formula C10H14N2O B13131456 2-(2-Aminopropan-2-yl)benzamide

2-(2-Aminopropan-2-yl)benzamide

Cat. No.: B13131456
M. Wt: 178.23 g/mol
InChI Key: PAVGIEKLMLBBPU-UHFFFAOYSA-N
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Description

2-(2-Aminopropan-2-yl)benzamide is an organic compound belonging to the benzamide class Benzamides are known for their diverse applications in various fields, including medicinal chemistry, industrial processes, and biological research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopropan-2-yl)benzamide typically involves the condensation of benzoic acid derivatives with amine derivatives. One common method involves the use of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid as starting materials, which are then reacted with appropriate amine derivatives in the presence of a base such as triethylamine and a solvent like tetrahydrofuran . The reaction conditions often include mild temperatures and ultrasonic irradiation to enhance the efficiency and yield of the product .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, may involve more scalable and eco-friendly methods. For instance, the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation has been reported as a green and efficient pathway for the synthesis of benzamides . This method offers advantages such as low reaction times, high yields, and the use of recoverable catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopropan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzamide moiety allows for substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the benzamide structure .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Aminopropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities . The molecular pathways involved often include the modulation of signal transduction pathways and the regulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminopropan-2-yl)benzamide stands out due to its unique structural features, which allow for diverse chemical modifications and a broad range of applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2-aminopropan-2-yl)benzamide

InChI

InChI=1S/C10H14N2O/c1-10(2,12)8-6-4-3-5-7(8)9(11)13/h3-6H,12H2,1-2H3,(H2,11,13)

InChI Key

PAVGIEKLMLBBPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1C(=O)N)N

Origin of Product

United States

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